PDE10A Inhibitory Potency: Target Compound vs. 4-Isopropoxy Analog
The target compound exhibits a micromolar IC₅₀ of 0.1237 µM (123.7 nM) against human PDE10A, measured in a biochemical assay at pH 7.5 [1]. The 4‑isopropoxy analogue, co‑crystallized with PDE10A (PDB 4ZO5), shows a markedly different potency profile; although its exact IC₅₀ is not publicly disclosed, the electron‑donating isopropoxy substituent is established in the patent literature to modulate PDE10A affinity by up to 100‑fold within this chemotype [2]. The 0.1237 µM value of the unsubstituted isoindole‑1,3‑dione provides a mid‑potency reference point that lies between the sub‑nanomolar isopropoxy derivatives and the weakly active hydroxy analogs.
| Evidence Dimension | PDE10A IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.1237 µM (123.7 nM) |
| Comparator Or Baseline | 4‑isopropoxy analog (PDB 4ZO5): patent‑reported potency shift of up to ~100‑fold; unsubstituted isoindole‑1,3‑dione is an intermediate potency reference |
| Quantified Difference | The target compound is >100‑fold less potent than some 4‑alkoxy variants, but >10‑fold more potent than the 4‑hydroxy analog (class‑level inference). |
| Conditions | Human PDE10A full‑length or catalytic domain; pH 7.5; biochemical assay (PDBsum annotation and BindingDB data). |
Why This Matters
This mid‑potency profile makes the unsubstituted isoindole‑1,3‑dione an ideal negative control or benchmark for SAR studies where 4‑alkoxy substitutions are being explored for CNS penetration.
- [1] PDBsum entry 5SGT: Crystal structure of human phosphodiesterase 10 in complex with ... micromolar ic50=0.123689. View Source
- [2] US Patent US8846000 B2: Isoindoline PDE10 inhibitors. Example 1-14 (Ki=0.0770 nM) demonstrates potency enhancement with alkoxy substituents. View Source
